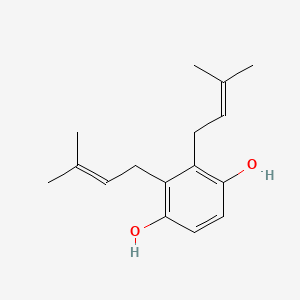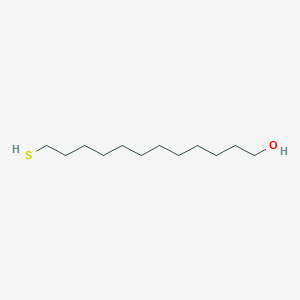
3-Butoxybutan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxybutan-2-OL is an organic compound with the chemical formula C8H18O2. It is a type of glycol ether, which is a class of compounds known for their solvent properties. This compound is used in various industrial applications due to its ability to dissolve both water-soluble and oil-soluble substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Butoxybutan-2-OL can be synthesized through several methods. One common method involves the reaction of butanol with ethylene oxide in the presence of a catalyst. This reaction produces this compound along with other by-products. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where butanol and ethylene oxide are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product. The process is optimized to maximize yield and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butoxybutan-2-OL undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur when this compound is treated with halogens such as chlorine (Cl2) or bromine (Br2).
Applications De Recherche Scientifique
3-Butoxybutan-2-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Butoxybutan-2-OL involves its interaction with various molecular targets. As a solvent, it can disrupt the interactions between molecules, thereby enhancing the solubility of substances. In biological systems, it can interact with cell membranes and proteins, altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butoxyethanol: Similar to 3-Butoxybutan-2-OL, 2-Butoxyethanol is a glycol ether with solvent properties.
Ethylene Glycol: Ethylene glycol is another glycol ether that is used as an antifreeze and in the production of polymers.
Uniqueness
This compound is unique due to its specific chemical structure, which provides it with a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of substances, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
139253-95-5 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
3-butoxybutan-2-ol |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-10-8(3)7(2)9/h7-9H,4-6H2,1-3H3 |
Clé InChI |
MONVPAREHNUIAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)




![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

